6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine
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Overview
Description
6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 6-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and 5-methoxypyrimidine-4-amine.
Condensation Reaction: The 3-bromobenzaldehyde undergoes a condensation reaction with 5-methoxypyrimidine-4-amine in the presence of a base such as sodium hydroxide in ethanol to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction: Products include oxides, amines, or alcohols.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in the design of chemical probes for studying biological processes.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromophenyl and methoxy groups can influence its binding affinity and selectivity. The compound may also participate in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)-5-methoxypyrimidin-4-amine: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
6-(3-Chlorophenyl)-5-methoxypyrimidin-4-amine: Similar structure but with a chlorine atom instead of bromine.
6-(3-Bromophenyl)-4-methoxypyrimidin-5-amine: Similar structure but with the methoxy group at the 4-position of the pyrimidine ring.
Uniqueness
6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine is unique due to the specific positioning of the bromophenyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position of the phenyl ring can enhance its ability to participate in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
6-(3-bromophenyl)-5-methoxypyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-16-10-9(14-6-15-11(10)13)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMDIPFXYIFUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1N)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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